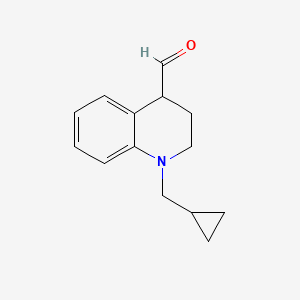
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is an organic compound with a complex structure that includes a cyclopropylmethyl group attached to a tetrahydroquinoline ring, which is further functionalized with a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a cyclopropylmethylamine and a suitable aldehyde, the compound can be formed through a Pictet-Spengler reaction, which involves the cyclization of an iminium ion intermediate.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reduction: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-methanol
Substitution: Depending on the nucleophile, products can vary widely, including halogenated, aminated, or thiolated derivatives.
科学的研究の応用
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in synthetic organic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. Compounds with similar structures have shown promise in treating various diseases, and this compound is studied for similar applications.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde exerts its effects depends on its interaction with molecular targets. It can form covalent or non-covalent bonds with enzymes, receptors, or other proteins, altering their function. The cyclopropylmethyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. The aldehyde group can form Schiff bases with amines, leading to various biological effects.
類似化合物との比較
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline: Lacks the aldehyde group, which significantly alters its reactivity and applications.
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: The carboxylic acid group provides different chemical properties compared to the aldehyde group.
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-methanol: The alcohol group changes the compound’s solubility and reactivity.
Uniqueness: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is unique due to the presence of both the cyclopropylmethyl and aldehyde groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
1-(cyclopropylmethyl)-3,4-dihydro-2H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C14H17NO/c16-10-12-7-8-15(9-11-5-6-11)14-4-2-1-3-13(12)14/h1-4,10-12H,5-9H2 |
InChIキー |
SICNGCLFBUCVGB-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2CCC(C3=CC=CC=C32)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid](/img/structure/B11888073.png)
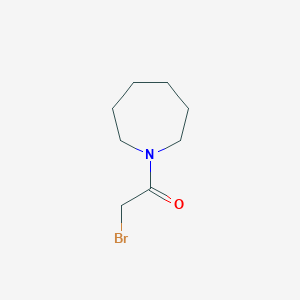
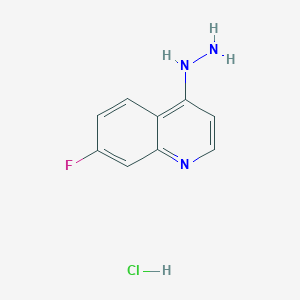


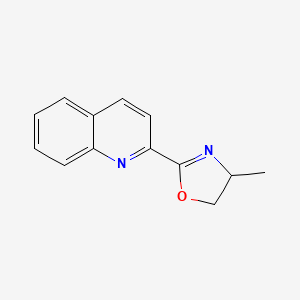
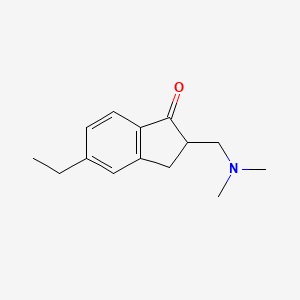
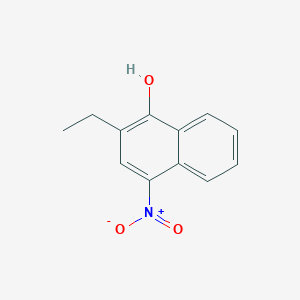
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)

